molecular formula C22H32O4 B5065072 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B5065072
M. Wt: 360.5 g/mol
InChI Key: FOGGRDCDRFFHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1988 by a group of Israeli researchers and has since gained significant attention due to its high potency and selectivity for the cannabinoid receptor type 1 (CB1).

Mechanism of Action

9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects by binding to and activating the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to a cascade of downstream signaling events that ultimately result in the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to modulate several biochemical and physiological processes, including pain perception, inflammation, and neuronal activity. Studies have demonstrated that 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can effectively reduce pain and inflammation by modulating the release of pro-inflammatory cytokines and chemokines. Additionally, 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to modulate neuronal activity by reducing excitatory neurotransmitter release and enhancing inhibitory neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of neuronal activity and neurotransmitter release. However, one limitation of using 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is its potential for inducing unwanted side effects, such as hypothermia and motor impairment.

Future Directions

There are several potential future directions for research on 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One area of interest is the development of novel 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione derivatives with improved pharmacokinetic properties and reduced side effects. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and its potential therapeutic applications in neurodegenerative diseases. Finally, studies are needed to investigate the long-term effects of 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione use and its potential for addiction and abuse.

Synthesis Methods

The synthesis of 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves several chemical reactions, including the condensation of 2,6-dimethylheptylresorcinol with cyclohexanone, followed by a Friedel-Crafts acylation reaction with phthalic anhydride. The resulting product is then subjected to a series of reduction and cyclization reactions to yield 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione.

Scientific Research Applications

9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Several studies have demonstrated that 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can effectively reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-14(7-6-12-22(2,3)25)13-15-20-16(23)8-4-10-18(20)26-19-11-5-9-17(24)21(15)19/h14-15,25H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGGRDCDRFFHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CC1C2=C(CCCC2=O)OC3=C1C(=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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